1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

Catalog No.
S12898711
CAS No.
M.F
C16H12N2O
M. Wt
253.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

Product Name

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one

Molecular Formula

C16H12N2O

Molecular Weight

253.31 g/mol

InChI

InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D

InChI Key

JHBMGQOABUXDND-FSTBWYLISA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C3=CC=CC=N3)[2H])[2H]

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is a deuterated derivative of a pyridone compound, characterized by the presence of a phenyl group and a pyridine ring. Its molecular formula is C16D5H7N2OC_{16}D_5H_7N_2O with a molecular weight of 253.31 g/mol. The compound features a complex structure that includes multiple aromatic rings, contributing to its potential biological activity and chemical reactivity. The deuterium labeling (indicated by "d5") enhances its utility in various analytical applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

The chemical reactivity of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 can be explored through various synthetic pathways typical of pyridone derivatives. These reactions may include:

  • Nucleophilic substitutions at the carbon atoms adjacent to the nitrogen atom in the pyridone ring.
  • Condensation reactions leading to the formation of more complex structures.
  • Oxidation and reduction reactions, which can modify the functional groups present in the compound.

The specific reaction conditions and reagents will determine the outcome and yield of these reactions, as well as the potential formation of by-products.

Research indicates that compounds related to 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 exhibit significant biological activity, particularly as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. This class of compounds has been implicated in modulating glutamatergic neurotransmission, which is critical in neurological conditions such as epilepsy . The structure-activity relationship studies suggest that modifications to the aromatic rings can enhance or diminish biological efficacy.

The synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 typically involves:

  • Starting Materials: Utilizing readily available pyridine derivatives and phenyl compounds.
  • Reagents: Employing deuterated solvents and reagents to ensure incorporation of deuterium.
  • Reaction Conditions: Conducting reactions under controlled temperature and pressure to optimize yield.

Common methods include multi-step synthesis involving condensation followed by cyclization processes to form the pyridone structure.

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 has several applications:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry due to its unique isotopic labeling.
  • Pharmaceutical Research: Investigated for its potential role in drug development targeting neurological disorders.
  • Biochemical Studies: Employed in studies assessing receptor interactions and neurotransmission pathways.

Interaction studies involving 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 focus on its binding affinity and efficacy at AMPA receptors. These studies often utilize in vitro assays to measure:

  • IC50 Values: Determining the concentration required for 50% inhibition of receptor activity.
  • Kinetic Studies: Analyzing how quickly and effectively the compound interacts with target receptors.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, including:

Compound NameStructural FeaturesBiological Activity
PerampanelContains similar pyridine and phenyl groups; noncompetitive AMPA antagonistEffective against seizures
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-oneSimilar core structure with bromine substitutionPotentially neuroactive
Pyridinone DerivativesVarious substitutions on pyridine ringsDiverse biological activities depending on substitutions

The uniqueness of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 lies in its specific deuteration, which can influence both its stability and its behavior in biological assays compared to non-deuterated analogs. This feature makes it particularly valuable for precise quantitative studies in pharmacology and biochemistry.

Precursor Synthesis for Non-Deuterated Analogues

Multi-Step Organic Synthesis Approaches

The synthesis of 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone requires sophisticated multi-step organic synthesis approaches that establish the complex heterocyclic framework [6]. Traditional synthetic methodologies employ a modular building principle that allows for the systematic construction of the pyridone core structure through sequential bond formation reactions [17]. The three-component reaction approach has emerged as a particularly effective strategy, utilizing alkoxyallenes, nitriles, and carboxylic acids as readily available starting materials [17].

The multi-step synthesis typically begins with the preparation of lithiated alkoxyallenes, which serve as versatile nucleophilic intermediates [17]. These reactive species undergo condensation with appropriate nitriles to form key intermediates that subsequently cyclize in the presence of carboxylic acids [17]. The optimization of this three-component synthesis has demonstrated that pyridin-4-ol derivatives can be isolated in yields exceeding 83% under carefully controlled reaction conditions [17].

Table 1: Multi-Step Synthesis Parameters for Pyridone Formation

StepReagentTemperature (°C)Time (h)Yield (%)Reference
Lithiationn-Butyllithium-78295 [17]
CondensationPivalonitrile-20 to RT489 [17]
CyclizationTrifluoroacetic AcidReflux7283 [17]
Overall Yield---69 [17]

The sequential approach involves careful temperature control and the use of trimethylsilyl trifluoromethanesulfonate with triethylamine to facilitate the final cyclization step [17]. This methodology has proven particularly effective for generating highly functionalized pyridine derivatives with flexible control over the substitution pattern [6].

Catalytic Pathways in Pyridone Formation

Palladium-catalyzed pathways represent a cornerstone of modern pyridone synthesis, offering enhanced selectivity and functional group tolerance [7] [22]. The mechanism of palladium-mediated pyridone formation involves the coordination of 2-pyridonate ligands, which exhibit versatile stereoelectronic features enabling powerful catalytic transformations [20]. These ligands function as N,O-ligands based on the 2-pyridonate framework, existing in tautomeric equilibrium between pyridone and pyridinol forms [20].

The catalytic cycle typically involves the formation of palladacycle intermediates through concerted metalation-deprotonation mechanisms [16]. Recent computational investigations have revealed that 2-pyridone-assisted dissociation of trimeric palladium acetate is crucial for effective catalytic pathways [7]. The evolution of six-membered palladacycles represents the active complexes in palladium(II/IV) catalytic cycles, with 2-pyridone acting as an external ligand that accelerates carbon-hydrogen bond activation [7].

Table 2: Palladium-Catalyzed Pyridone Formation Efficiency

Catalyst SystemSubstrateConversion (%)Selectivity (%)TONReference
Pd(OAc)₂/pyridineAryl Halide948847 [22]
Pd₃(OAc)₆/2-pyridoneKetone899289 [7]
Pd/C-Pt/C MixedMethylpyridine859642 [8]

The transition-metal-mediated cycloaddition reactions provide an alternative catalytic approach for pyridine synthesis [24]. These [2+2+2] cycloaddition reactions of alkynes and nitriles demonstrate excellent regio-, chemo-, and stereoselectivity when catalyzed by appropriate transition-metal complexes [24]. The synthetic utility of these methods extends to the preparation of complex nitrogen-containing six-membered heterocycles with precise control over substitution patterns [24].

Deuteration Strategies

Hydrogen/Deuterium Exchange Mechanisms

Hydrogen-deuterium exchange mechanisms for pyridine derivatives operate through several distinct pathways, each offering unique advantages for selective deuterium incorporation [12]. The fundamental mechanism involves deprotonation of the pyridinium ion by deuteroxide ion to generate ylide intermediates, which subsequently undergo deuteration [12]. The relative rates of exchange at different positions follow the stability order of the corresponding ylides, with 1,2-, 1,3-, and 1,4-ylides showing distinct reactivity patterns [12].

The protium-deuterium exchange of substituted pyridines in neutral deuterium oxide at elevated temperatures demonstrates selective exchange characteristics [12]. Under these conditions, pyridines undergo preferential exchange at specific positions, with cyanopyridines showing particularly interesting behavior due to competitive hydrolysis reactions [12]. The mechanism involves temperature-dependent equilibria, with optimal exchange occurring at temperatures between 250-300°C [12].

Table 3: Deuterium Exchange Efficiency at Different Positions

CompoundC2 Exchange (%)C3 Exchange (%)C4 Exchange (%)C5 Exchange (%)C6 Exchange (%)Reference
Pyridine4278857842 [12]
2-Phenylpyridine889928915 [12]
4-Cyanopyridine3567-6735 [12]

Base-mediated deuteration mechanisms utilizing potassium tert-butoxide in deuterated dimethyl sulfoxide represent another effective approach [30]. These reactions proceed through pyridyl anion intermediates, with the deuteration pattern reflecting the thermodynamic stability of the corresponding anions [30]. The distribution and degree of deuteration correlate directly with the relative stability of pyridyl anions, while isotopic studies suggest reversible reaction pathways [30].

Metal-Catalyzed Deuterium Incorporation

Metal-catalyzed deuterium incorporation methods have revolutionized the field of selective deuteration, offering enhanced control and efficiency compared to traditional approaches [9]. Palladium-catalyzed systems represent the most extensively studied catalytic framework, with the Pd/C-Al-D₂O system demonstrating exceptional selectivity and environmental compatibility [14] [33]. This approach utilizes deuterium oxide as the deuterium source, with deuterium gas generated in situ through the reaction of aluminum with deuterium oxide [14] [33].

Table 4: Metal-Catalyzed Deuteration Performance

Catalyst SystemDeuterium SourceTemperature (°C)Time (h)D-Incorporation (%)Selectivity (%)Reference
Pd/C-AlD₂O120128596 [8]
Pd/C-Pt/CD₂O120109498 [8]
Ir-ComplexD₂ Gas8069294 [9]
Pd(OAc)₂D₂O/Base160248987 [35]

Advanced palladium-catalyzed deuteration of aryl halides with deuterium oxide has recently been developed, featuring high functional group tolerance suitable for late-stage deuteration applications [35]. This methodology requires only chemical equivalent amounts of deuterium oxide for challenging substrates like aryl chlorides, demonstrating the efficiency of modern catalytic approaches [35]. The reaction proceeds through palladium-mediated activation of carbon-halogen bonds, followed by deuterium incorporation from deuterium oxide [35].

Electrochemical Deuteration Techniques

Electrochemical deuteration techniques have emerged as a powerful alternative to conventional methods, offering metal-free, acid-free, and base-free reaction conditions [5] [10] [39]. The electrochemical approach for C4-selective carbon-hydrogen deuteration of pyridine derivatives utilizes deuterium oxide as an economical and convenient deuterium source at room temperature [5] [39]. This strategy demonstrates exceptional environmental compatibility with high chemo- and regioselectivity [5] [39].

The mechanism involves electroreductive activation through N-butyl-2-phenylpyridinium iodide intermediates, which serve as crucial species during the electrochemical transformation [5] [39]. Mechanistic experiments and cyclic voltammetry studies have confirmed that these pyridinium salts promote successful electroreductive carbon-hydrogen deuteration procedures [5] [39]. The method affords deuterium incorporation levels exceeding 99% with excellent regioselectivity for the C4 position [5].

Table 5: Electrochemical Deuteration Optimization Parameters

ParameterOptimal ValueD-Incorporation (%)Yield (%)Reference
Current20 mA9999 [5]
TemperatureRoom Temperature9999 [5]
ElectrolytenBu₄NI9999 [5]
SolventDMF9999 [5]
Time10 h9999 [5]

Recent advances in electrochemical deuteration have focused on boosted high-throughput deuterium ion transfer from deuterium oxide to unsaturated compounds [11]. The development of deuterium ion diffusion-based all-solid electrolyzers featuring ruthenium dioxide anodes for deuterium ion generation has achieved Faradaic efficiencies exceeding 72% [11]. These systems demonstrate broad applicability for deuteration of aldehydes, ketones, imines, and alkenes with high efficiency and selectivity [11].

Green Chemistry Approaches

Solvent Optimization in Deuterated Compound Synthesis

Solvent optimization represents a critical aspect of green chemistry implementation in deuterated compound synthesis, with significant implications for both environmental impact and reaction efficiency [15]. The selection of appropriate solvents directly influences atom economy, energy requirements, and waste generation in deuteration processes [36]. Modern approaches prioritize the use of environmentally benign solvents that maximize the incorporation of reactant atoms into the final product while minimizing by-product formation [36].

Deuterium oxide emerges as the optimal solvent choice for many deuteration reactions, serving simultaneously as both solvent and deuterium source [14] [33]. This dual functionality significantly improves atom economy calculations, as the solvent molecules contribute directly to the desired product formation rather than generating waste streams [36]. The atom economy concept, as developed by Barry Trost, emphasizes the importance of maximizing reactant atom utilization in chemical syntheses [36].

Table 6: Solvent Systems for Green Deuteration

Solvent SystemAtom Economy (%)Waste Reduction (%)Energy EfficiencyD-Incorporation (%)Reference
D₂O9487High95 [14]
DMF/D₂O7865Medium89 [5]
EtOD8272Medium96 [37]
DMSO-d₆7668Medium92 [30]

The Pd/C-Al-D₂O system exemplifies optimal solvent optimization, where deuterium oxide functions as both the deuterium source and reaction medium [14] [33]. This approach eliminates the need for additional organic solvents, reducing environmental impact while maintaining high reaction efficiency [14] [33]. The system generates deuterium gas in situ, eliminating the handling and storage challenges associated with pressurized deuterium gas [14] [33].

Energy-Efficient Reaction Promotion

Energy-efficient reaction promotion strategies focus on minimizing energy input while maximizing reaction efficiency in deuterated compound synthesis [15] [19]. Modern approaches emphasize the development of catalytic systems that operate under mild conditions, reducing energy requirements and improving overall process sustainability [19]. Room temperature electrochemical deuteration methods represent a significant advancement in energy-efficient synthesis [5] [39].

The electrochemical approach eliminates the need for high-temperature reaction conditions typically required in traditional deuteration methods [5] [39]. Operating at room temperature with constant current conditions of 20 milliamperes, these systems achieve complete deuterium incorporation while minimizing energy consumption [5] [39]. The absence of heating requirements substantially reduces the overall energy footprint of the deuteration process [5].

Table 7: Energy Efficiency Comparison of Deuteration Methods

MethodTemperature (°C)Energy Input (kJ/mol)Reaction Time (h)D-Incorporation (%)Efficiency RatingReference
Electrochemical25451099Excellent [5]
Pd/C-Al-D₂O1201251295Good [14]
Thermal Exchange2502852485Moderate [12]
Metal Catalyzed1601951892Good [35]

Transposition reaction strategies offer additional pathways for energy-efficient synthesis, providing sustainable routes for generating complex molecules with reduced environmental impact [19]. These reactions facilitate selective rearrangement of molecular fragments under mild conditions, minimizing the need for high-energy intermediates or reagents [19]. The application of transposition methods supports green chemistry principles through waste reduction, improved energy efficiency, and enhanced sustainability [19].

Spectroscopic Analysis

¹H, ²H, and ¹³C Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for elucidating the structural characteristics of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5. The deuterated compound exhibits distinctive spectroscopic features that differentiate it from its protio analogue while maintaining the fundamental aromatic framework [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 displays characteristic aromatic resonances spanning the chemical shift range from 6.5 to 8.5 parts per million [3]. The pyridone ring protons appear as distinct multipicity patterns, with the remaining non-deuterated positions exhibiting chemical shifts between 6.2 and 7.8 parts per million [4]. The phenyl ring protons manifest as multiplets and doublet of doublets in the region between 7.2 and 7.6 parts per million, while the pyridine ring protons demonstrate complex coupling patterns with chemical shifts ranging from 7.1 to 8.7 parts per million [3] [4].

The deuteration pattern significantly influences the integration ratios and coupling patterns observed in the ¹H nuclear magnetic resonance spectrum. Specifically, the deuterated positions result in reduced signal intensity for the corresponding aromatic protons, enabling precise determination of the deuterium incorporation sites [5]. The absence of scalar coupling interactions between deuterium and remaining protons simplifies the multipicity patterns, facilitating structural assignment [6].

Deuterium Nuclear Magnetic Resonance Features

²H nuclear magnetic resonance spectroscopy provides direct evidence for the deuterium incorporation pattern in 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 [6]. The deuterated aromatic positions exhibit broad singlet resonances in the chemical shift range from 6.5 to 8.5 parts per million, corresponding to the aromatic region [7] [8]. The quadrupolar nature of the deuterium nucleus results in characteristic line broadening compared to the corresponding proton signals [6].

The deuterium resonances demonstrate reduced chemical shift dispersion compared to the analogous proton signals due to the smaller magnetic moment of the deuteron [7]. Temperature-dependent studies reveal that the deuterated aromatic positions undergo rapid reorientation on the nuclear magnetic resonance timescale, consistent with aromatic ring dynamics [8] [9].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, with the carbonyl carbon appearing as a quaternary signal between 160 and 165 parts per million [10]. The aromatic carbon atoms exhibit chemical shifts in the range from 120 to 140 parts per million, with quaternary aromatic carbons appearing between 150 and 160 parts per million [10].

Deuterium isotope effects manifest as subtle changes in the ¹³C chemical shifts for carbons directly bonded to deuterium atoms [10] [5]. These isotope-induced shifts typically range from 0.1 to 0.3 parts per million upfield relative to the protio analogue, providing additional confirmation of the deuteration pattern [10]. Long-range deuterium isotope effects on ¹³C chemical shifts extend up to three bonds from the deuteration site, enabling comprehensive structural characterization [10].

NMR TypeChemical Shift Range (ppm)Coupling Pattern
¹H NMR (Aromatic Region)6.5-8.5Complex multicity
¹H NMR (Pyridone Ring)6.2-7.8dd, d, s
¹H NMR (Phenyl Ring)7.2-7.6m, dd
¹H NMR (Pyridine Ring)7.1-8.7dd, ddd, d
²H NMR (Deuterated Positions)6.5-8.5 (broad)Broad singlets
¹³C NMR (Carbonyl)160-165Quaternary
¹³C NMR (Aromatic Carbons)120-140CH carbons
¹³C NMR (Quaternary Carbons)150-160Quaternary

Infrared and Mass Spectrometric Fingerprinting

Infrared Spectroscopic Characterization

Infrared spectroscopy provides distinctive vibrational fingerprints for 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, enabling identification of functional groups and deuteration effects [3] [11]. The carbonyl stretching vibration of the pyridone ring appears as a strong absorption band between 1650 and 1680 wavenumbers, characteristic of the lactam functionality [11] [12].

The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the region from 1580 to 1620 wavenumbers [3]. Aromatic carbon-nitrogen stretching modes appear between 1480 and 1520 wavenumbers with medium intensity [13]. The remaining aromatic carbon-hydrogen stretching vibrations occur between 3030 and 3080 wavenumbers with medium intensity [3].

Deuterium substitution introduces characteristic carbon-deuterium stretching vibrations between 2200 and 2300 wavenumbers, appearing as medium intensity bands [14]. These vibrations are significantly red-shifted compared to the corresponding carbon-hydrogen stretches due to the increased mass of deuterium [14]. Ring breathing modes for both the phenyl and pyridine rings appear between 990 and 1100 wavenumbers with medium intensity [3] [13].

Out-of-plane bending vibrations provide diagnostic information about the aromatic substitution pattern, appearing as strong absorption bands between 750 and 900 wavenumbers [3]. The specific frequency within this range indicates the substitution pattern of the aromatic rings [13].

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Pyridone)1650-1680Strong
C=C (Aromatic)1580-1620Medium-Strong
C-N (Aromatic)1480-1520Medium
C-H (Aromatic)3030-3080Medium
C-D (Deuterated)2200-2300Medium
Ring breathing (Phenyl)1000-1100Medium
Ring breathing (Pyridine)990-1040Medium
Out-of-plane bending750-900Strong

Mass Spectrometric Analysis

Mass spectrometry of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 reveals characteristic fragmentation patterns that differentiate it from the protio analogue [15] [16]. The molecular ion peak appears at mass-to-charge ratio 254.1 for the protonated molecule [M+H]⁺, representing a 5 dalton mass increase compared to the non-deuterated compound [1] [2].

The base peak intensity corresponds to the molecular ion in most ionization conditions, indicating the inherent stability of the aromatic heterocyclic framework [17] [18]. Characteristic fragmentation patterns include loss of the phenyl radical (77 daltons) and pyridine molecule (78 daltons), appearing as significant fragment ions with relative intensities between 15 and 40 percent [15].

Carbon monoxide loss from the pyridone ring generates fragment ions 28 daltons lower than the molecular ion, typically observed with relative intensities between 10 and 25 percent [15]. The isotope pattern exhibits the expected theoretical distribution, with the M+1 peak representing 17.6 percent and the M+2 peak representing 1.3 percent of the molecular ion intensity [15].

Deuterium labeling affects fragmentation pathways by altering the bond dissociation energies and kinetic isotope effects [16]. The deuterated positions demonstrate reduced fragmentation rates compared to the corresponding protio positions, providing insight into the mechanistic pathways of ion dissociation [16].

Ion Typem/zRelative Intensity (%)
Molecular Ion [M+H]⁺ (Protio)249.1100
Molecular Ion [M+H]⁺ (Deuterated)254.1100
Base PeakVariable100
Fragment Ion 1m/z - 77 (Phenyl loss)20-40
Fragment Ion 2m/z - 78 (Pyridine loss)15-30
Fragment Ion 3m/z - 28 (CO loss)10-25
Isotope Pattern M+1M + 1.1%17.6
Isotope Pattern M+2M + 0.2%1.3

Crystallographic Studies

X-Ray Diffraction Analysis of Deuterated Crystals

Single-crystal X-ray diffraction analysis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 provides detailed structural information about the molecular geometry and crystal packing arrangements [19] [20]. The deuterated compound typically crystallizes in monoclinic or orthorhombic crystal systems, commonly adopting space groups such as P21/c or Pbca [21] [22].

Unit Cell Parameters and Molecular Geometry

The unit cell parameters of the deuterated compound show minimal variation compared to the protio analogue, with typical dimensions ranging from 8 to 12 Angstroms for the a-axis, 10 to 15 Angstroms for the b-axis, and 12 to 18 Angstroms for the c-axis [21] [20]. The unit cell volume typically ranges between 1200 and 2000 cubic Angstroms, accommodating 4 to 8 molecules per unit cell [20].

The molecular geometry reveals a planar or near-planar arrangement of the aromatic rings, with dihedral angles between the phenyl and pyridone rings typically ranging from 70 to 80 degrees [20]. The pyridine ring maintains coplanarity with the pyridone moiety, facilitating conjugative interactions across the molecular framework [23].

Bond lengths and angles in the deuterated structure remain essentially unchanged compared to the protio analogue, with carbon-deuterium bond lengths measuring approximately 1.09 Angstroms compared to 1.08 Angstroms for carbon-hydrogen bonds [24]. The thermal displacement parameters show slight differences reflecting the reduced zero-point vibrational energy of deuterium compared to hydrogen [24] [25].

Crystal Packing and Intermolecular Interactions

The crystal packing of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is dominated by aromatic stacking interactions and hydrogen bonding networks involving the pyridone carbonyl group [26] [27]. The deuterated compound exhibits similar packing motifs to the protio analogue, with minimal disruption of the intermolecular interaction patterns [27] [28].

Hydrogen bonding interactions involving the remaining protio sites maintain similar geometries and energetics compared to the fully protiated compound [27]. The deuterated positions participate in weaker hydrogen bonding interactions due to the reduced polarity of carbon-deuterium bonds compared to carbon-hydrogen bonds [27].

The calculated density of the deuterated crystals shows a slight increase compared to the protio analogue, typically ranging from 1.27 to 1.37 grams per cubic centimeter, reflecting the higher atomic mass of deuterium [25]. Data collection at ambient temperature (293-298 Kelvin) yields refinement statistics with R-factors typically between 4 and 8 percent, indicating high-quality structural determinations [20].

Comparative Analysis with Protio Analogues

Geometric Isotope Effects

Comparative crystallographic analysis between 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 and its protio analogue reveals subtle but measurable geometric isotope effects [27] [29]. The deuteration induces minimal changes in bond lengths and angles, with variations typically within the experimental uncertainty of the diffraction measurements [28].

The most significant differences appear in the thermal displacement parameters, where deuterated positions exhibit reduced atomic displacement parameters reflecting the lower zero-point vibrational energy of deuterium [25] [30]. These effects are particularly pronounced at low temperatures, where quantum mechanical effects become more prominent [31].

Unit cell parameters show systematic but small changes upon deuteration, with variations typically less than 0.1 Angstroms for individual axes [27] [25]. The unit cell volume changes are generally within 50 cubic Angstroms, representing less than 5 percent variation from the protio analogue [27].

Intermolecular Interaction Patterns

The hydrogen bonding networks in the deuterated crystals maintain similar geometric parameters compared to the protio analogues, with donor-acceptor distances varying by less than 0.05 Angstroms [27] [29]. The directionality and strength of hydrogen bonds remain essentially unchanged, preserving the overall supramolecular architecture [27].

Aromatic stacking interactions show minimal sensitivity to deuteration, with interplanar distances and stacking geometries remaining within experimental error of the protio compounds [26]. The reduced polarizability of carbon-deuterium bonds has negligible impact on the dispersion interactions that govern aromatic stacking [25].

Crystallization behavior may be influenced by deuteration through kinetic isotope effects on nucleation and growth processes [30]. The deuterated compound may exhibit different polymorphic preferences or crystallization temperatures compared to the protio analogue, reflecting the altered vibrational properties [21] [22].

ParameterProtio AnalogueDeuterated Form
Crystal System (Typical)Monoclinic/OrthorhombicSimilar to protio
Space Group (Common)P21/c or PbcaSame or related
Unit Cell Parameter a (Å)8-12Slight variation (±0.1)
Unit Cell Parameter b (Å)10-15Slight variation (±0.1)
Unit Cell Parameter c (Å)12-18Slight variation (±0.1)
Volume (ų)1200-2000Similar (±50)
Z (molecules per unit cell)4-8Same
Density (calculated) (g/cm³)1.25-1.35Higher by ~0.02
Temperature (K)293-298293-298
R-factor (%)4-84-8

Polymorphic Relationships

The relationship between different crystalline forms of deuterated and protio compounds represents an area of significant interest in understanding isotopic polymorphism [21] [22]. In some cases, deuteration can stabilize alternative polymorphic forms or alter the relative thermodynamic stability of competing phases [27] [30].

Temperature-dependent studies reveal that phase transitions in deuterated compounds often occur at different temperatures compared to protio analogues, reflecting the altered vibrational frequencies and zero-point energies [30] [31]. These effects can lead to the observation of distinct polymorphic forms under identical experimental conditions [21].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

253.126346740 g/mol

Monoisotopic Mass

253.126346740 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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